cis-1,2-Cyclohexanediol

Vue d'ensemble

Description

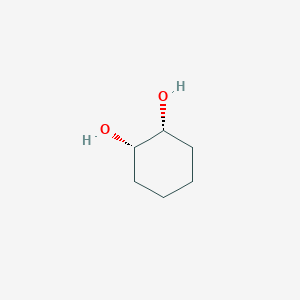

cis-1,2-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexane ring. This compound exists in a cis configuration, where both hydroxyl groups are on the same side of the cyclohexane ring. It is a white to light beige crystalline solid with a melting point of approximately 97-101°C .

Synthetic Routes and Reaction Conditions:

Hydrolysis of Cyclohexene Oxide: One common method to prepare this compound is through the hydrolysis of cyclohexene oxide. This reaction can be catalyzed by either liquid or solid acids. .

Dihydroxylation of Cyclohexene: Another method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of cyclohexene oxide due to its scalability and efficiency. The use of solid acid catalysts in continuous flow reactors is preferred to minimize environmental impact and improve reaction control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form compounds such as catechol.

Reduction: Reduction of this compound can yield cyclohexanol, a valuable intermediate in organic synthesis.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Nickel species nanoparticles, chromium (V) complexes.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Various reagents depending on the desired functional group, such as halogenating agents for halogen substitution.

Major Products:

Oxidation: Catechol.

Reduction: Cyclohexanol.

Substitution: Halogenated cyclohexanediols, among others.

Applications De Recherche Scientifique

Pharmaceutical Applications

Cis-1,2-Cyclohexanediol serves as a pharmaceutical intermediate in the synthesis of various compounds. Its structural properties make it a valuable building block for the development of therapeutic agents. Notably, it is involved in the synthesis of:

- Antibiotics : Used in the production of certain antibiotics where its hydroxyl groups facilitate chemical reactions.

- Antidiabetic Agents : The compound has been studied for its potential role in enhancing the efficacy of chromium(III) complexes which are linked to antidiabetic effects .

Case Study: Synthesis of Antibiotic Derivatives

In a recent study, this compound was utilized as a precursor for synthesizing novel antibiotic derivatives. The derivatives exhibited enhanced antibacterial activity against resistant strains, highlighting the compound's significance in drug development .

Catalytic Applications

This compound is also employed in catalytic processes. It can be converted into valuable chemicals through oxidation reactions.

Table: Catalytic Conversions Involving this compound

Case Study: Dehydrogenation to Catechol

A study demonstrated that using nickel-based catalysts for the dehydrogenation of this compound resulted in high yields of catechol, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Significance

This compound has been investigated for its biochemical interactions and potential health benefits. Research indicates that it may play a role in stabilizing chromium(V) complexes which are implicated in biological processes related to cancer and diabetes .

Table: Biochemical Studies Involving this compound

Mécanisme D'action

Mode of Action

cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, this compound can be converted to catechol, a valuable chemical used in various industries .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce this compound can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of this compound by Gluconobacter oxydans .

Analyse Biochimique

Biochemical Properties

The enzymatic oxidation of cis-1,2-Cyclohexanediol and related substrates by Gluconobacter oxydans (ATCC 621) has been investigated . At low pH, membrane-bound enzymes were active and at high pH, NAD-dependent, soluble enzymes showed activity .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by Gluconobacter oxydans. This process is pH-dependent, with different enzymes being active at low and high pH .

Metabolic Pathways

This compound is involved in the metabolic pathway of enzymatic oxidation by Gluconobacter oxydans

Comparaison Avec Des Composés Similaires

cis-1,2-Cyclohexanediol can be compared with other similar compounds to highlight its uniqueness:

trans-1,2-Cyclohexanediol: This isomer has hydroxyl groups on opposite sides of the cyclohexane ring, leading to different chemical properties and reactivity.

cis-1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms, resulting in different steric and electronic effects.

trans-1,3-Cyclohexanediol: Similar to cis-1,3-Cyclohexanediol but with hydroxyl groups on opposite sides, affecting its stability and reactivity.

Activité Biologique

Cis-1,2-Cyclohexanediol (CAS Number: 1792-81-0) is a diol compound with the molecular formula CHO and a molecular weight of 116.16 g/mol. It exists as a colorless crystalline solid with a melting point of 100 °C and a boiling point of 116 °C . This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals.

The structure of this compound features two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexane ring, contributing to its reactivity and interaction with biological systems. The compound can exist in both cis and trans forms, with the cis isomer being more commonly studied for its biological properties.

1. Pharmaceutical Applications

This compound is noted for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for use in treatments for conditions such as arthritis and asthma . The compound's structure allows it to participate in reactions that yield biologically active molecules.

Table 1: Pharmaceutical Applications of this compound Derivatives

| Compound Name | Application Area | Reference |

|---|---|---|

| This compound | Intermediate for arthritis treatment | European Patent No. 836610 |

| Cis-1,3-Cyclohexanediol | Anti-inflammatory agents | Japanese Patent Publication No. 93-009168 |

| Cis-1,4-Cyclohexanediol | Antihypertensive agents | U.S. Patent No. 4,714,704 |

2. Mechanistic Insights

Research indicates that this compound can act as a nuclear pore dilating agent. A related compound, trans-cyclohexane-1,2-diol (TCHD), has been shown to collapse nuclear pore complexes in vitro, facilitating the uptake of macromolecules into cells . This property suggests potential applications in gene therapy and drug delivery systems.

Case Study: TCHD's Effect on Gene Transfer

In vitro studies demonstrated that TCHD significantly enhances gene transfer efficiency in cell lines by increasing lipid-mediated transfection . However, this effect was not replicated in vivo, highlighting the challenges of translating laboratory findings into clinical applications.

3. Toxicological Profile

While this compound exhibits promising biological activities, its safety profile must be considered. Studies on related compounds have indicated potential cytotoxic effects at higher concentrations. For instance, exposure to high concentrations of TCHD resulted in significant cell damage despite increased gene expression levels .

Synthesis and Purification

The synthesis of this compound typically involves selective hydrogenation processes using catalysts such as ruthenium supported on weakly basic supports . However, challenges remain regarding the industrial-scale production due to the complexity and toxicity associated with some synthesis methods.

Propriétés

IUPAC Name |

(1R,2S)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016514 | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1792-81-0 | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?

A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been studied using various spectroscopic techniques, including:

- Rotational Spectroscopy: This method helped identify different conformers of this compound in the gas phase. []

- Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in this compound and to monitor its formation during the oxidation of cyclohexene. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of this compound and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]

- Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify this compound in complex mixtures and to determine the composition of chromium(V) complexes with this compound. [, ]

Q3: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of this compound show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []

Q4: Can this compound be used as a ligand in catalytic reactions?

A: Yes, this compound has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]

Q5: What is the role of this compound in the oxidation of cyclohexene?

A: this compound is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that this compound is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []

Q6: Have there been any computational studies on this compound?

A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:

- Investigate the conformational space of this compound and determine the relative energies of different conformers. []

- Study the self-recognition of this compound and understand the preference for homochiral or heterochiral dimer formation. []

Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?

A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:

- Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while this compound yields mainly 2,2′-bi-1,3-dioxolanes. [, ]

- Ligand Activity: In copper-catalyzed sulfide synthesis, this compound demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []

Q8: Does the presence of a phenyl substituent affect the properties of this compound?

A8: Introducing a phenyl substituent to this compound, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:

- Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted this compound. []

- Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted this compound, which favors heterochiral dimers. []

Q9: What is the solubility of this compound in different solvents?

A: While specific solubility data is limited in the provided research, it is known that this compound exhibits solubility in methanol and water. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.